molecular formula C15H23N3O3S B5357904 [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone

Cat. No.: B5357904
M. Wt: 325.4 g/mol
InChI Key: BJBSOGWSLMEFRR-NEPJUHHUSA-N
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Description

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone is a complex organic compound that belongs to the class of alpha amino acids and derivatives . This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a pyrrolidine ring. These structural features make it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone involves multiple steps. One of the common synthetic routes includes the use of asymmetric 1,3-dipolar cycloaddition reactions . The reaction conditions typically involve the use of dipolarophiles and achiral ylide precursors. The process may also include reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . Industrial production methods often focus on optimizing yield and purity through efficient separation and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. One of the known targets is purine nucleoside phosphorylase, which catalyzes the phosphorolytic breakdown of N-glycosidic bonds in beta-(deoxy)ribonucleoside molecules . This interaction leads to the formation of free purine bases and pentose-1-phosphate, which are essential for various biological processes.

Comparison with Similar Compounds

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-10-11-3-6-18(8-12(11)20)15(21)13-7-16-14(22-13)9-17-4-1-2-5-17/h7,11-12,19-20H,1-6,8-10H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBSOGWSLMEFRR-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(S2)C(=O)N3CCC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=NC=C(S2)C(=O)N3CC[C@@H]([C@H](C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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